3-[(3,5-dimethylphenyl)methyl]-1-(4-iodophenyl)pyrrolidine-2,5-dione
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Overview
Description
3-[(3,5-Dimethylphenyl)methyl]-1-(4-iodophenyl)pyrrolidine-2,5-dione is a synthetic organic compound that features a pyrrolidine-2,5-dione core with two distinct aromatic substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,5-dimethylphenyl)methyl]-1-(4-iodophenyl)pyrrolidine-2,5-dione typically involves the following steps:
Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through a cyclization reaction involving a suitable dicarboxylic acid derivative and an amine.
Introduction of the Aromatic Substituents: The 3,5-dimethylphenyl and 4-iodophenyl groups can be introduced via nucleophilic substitution reactions using appropriate halogenated precursors and organometallic reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-[(3,5-Dimethylphenyl)methyl]-1-(4-iodophenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The aromatic rings can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to modify the aromatic substituents or the pyrrolidine core.
Substitution: Both aromatic rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenated precursors and organometallic reagents like Grignard reagents or organolithium compounds.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce various reduced aromatic derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and as a probe for biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 3-[(3,5-dimethylphenyl)methyl]-1-(4-iodophenyl)pyrrolidine-2,5-dione exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-[(3,5-Dimethylphenyl)methyl]-1-phenylpyrrolidine-2,5-dione: Lacks the iodine substituent, which may affect its reactivity and biological activity.
3-[(3,5-Dimethylphenyl)methyl]-1-(4-bromophenyl)pyrrolidine-2,5-dione: Similar structure but with a bromine atom instead of iodine, potentially leading to different chemical and biological properties.
Uniqueness
The presence of the iodine atom in 3-[(3,5-dimethylphenyl)methyl]-1-(4-iodophenyl)pyrrolidine-2,5-dione makes it unique compared to its analogs. Iodine can influence the compound’s reactivity, making it more suitable for certain types of chemical reactions, such as cross-coupling reactions. Additionally, the iodine atom may enhance the compound’s biological activity by facilitating interactions with specific molecular targets.
Properties
IUPAC Name |
3-[(3,5-dimethylphenyl)methyl]-1-(4-iodophenyl)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18INO2/c1-12-7-13(2)9-14(8-12)10-15-11-18(22)21(19(15)23)17-5-3-16(20)4-6-17/h3-9,15H,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBZJWCHOEWQHQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CC2CC(=O)N(C2=O)C3=CC=C(C=C3)I)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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